1-Bromo-2,3-difluoro-2,3-dimethylbutane
CAS No.: 2344677-81-0
Cat. No.: VC4804213
Molecular Formula: C6H11BrF2
Molecular Weight: 201.055
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344677-81-0 |
|---|---|
| Molecular Formula | C6H11BrF2 |
| Molecular Weight | 201.055 |
| IUPAC Name | 1-bromo-2,3-difluoro-2,3-dimethylbutane |
| Standard InChI | InChI=1S/C6H11BrF2/c1-5(2,8)6(3,9)4-7/h4H2,1-3H3 |
| Standard InChI Key | SAWWZCQBYXLPIH-UHFFFAOYSA-N |
| SMILES | CC(C)(C(C)(CBr)F)F |
Introduction
1-Bromo-2,3-difluoro-2,3-dimethylbutane is a halogenated organic compound with the CAS number 2344677-81-0. It features a unique structure, incorporating both bromine and fluorine atoms, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis and materials science, due to its potential applications in creating complex molecules with specific properties.
Chemical Reactions and Applications
1-Bromo-2,3-difluoro-2,3-dimethylbutane can undergo several types of chemical reactions, including:
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Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with nucleophiles such as alcohols, amines, or nitriles, forming new compounds with diverse functionalities.
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Elimination Reactions: These reactions can lead to the formation of alkenes, which are valuable intermediates in organic synthesis.
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Oxidation and Reduction: These processes can result in the formation of carboxylic acids, ketones, alkanes, or alcohols, depending on the conditions and reagents used.
The compound's applications span across chemistry, biology, and materials science, serving as a building block for synthesizing complex molecules and studying biological interactions.
Research Findings and Applications
Research on halogenated compounds like 1-Bromo-2,3-difluoro-2,3-dimethylbutane focuses on their potential in medicinal chemistry and materials science. The unique halogenation pattern allows for specific interactions with biological targets, which can be exploited in drug development. Additionally, its reactivity makes it a valuable tool in organic synthesis for creating specialty chemicals.
Comparison with Similar Compounds
1-Bromo-2,3-difluoro-2,3-dimethylbutane differs from other halogenated butanes due to its specific arrangement of bromine and fluorine atoms. For instance:
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